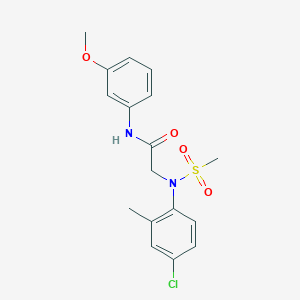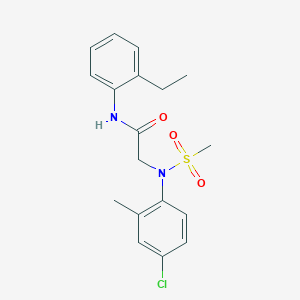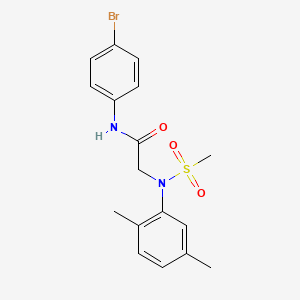![molecular formula C23H20N2O4 B3451911 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B3451911.png)
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide
Vue d'ensemble
Description
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide, also known as DMH1, is a small molecule inhibitor that targets the BMP (bone morphogenetic protein) signaling pathway. This pathway is involved in various biological processes such as embryonic development, tissue homeostasis, and cancer progression. DMH1 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mécanisme D'action
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide is a selective inhibitor of the BMP signaling pathway. BMPs are a family of growth factors that play important roles in embryonic development, tissue homeostasis, and disease progression. BMP signaling is mediated by the binding of BMP ligands to their receptors, which leads to the activation of downstream signaling pathways.
This compound works by binding to the type I BMP receptor and preventing the activation of downstream signaling pathways. This leads to the inhibition of cell proliferation, differentiation, and survival, which are key features of cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound inhibits cell proliferation, migration, invasion, and angiogenesis. It also induces apoptosis and autophagy, which are programmed cell death pathways.
In animal models of cancer, this compound has been shown to inhibit tumor growth and metastasis. It also enhances the efficacy of chemotherapy and radiotherapy, which are commonly used treatments for cancer.
In other diseases, this compound has been shown to inhibit fibroblast differentiation and collagen synthesis in vitro and in vivo. It also promotes bone formation and prevents bone loss in animal models of osteoporosis. Moreover, this compound has been shown to protect against heart damage caused by ischemia-reperfusion injury by reducing inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also selective for the BMP signaling pathway and does not affect other signaling pathways. Moreover, this compound has been extensively studied in vitro and in vivo, and its mechanism of action is well understood.
However, this compound also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. It also has a short half-life and is rapidly metabolized in vivo, which can limit its therapeutic potential.
Orientations Futures
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide has several potential future directions for research and development. One direction is to improve its pharmacokinetic properties, such as solubility, stability, and bioavailability, to enhance its therapeutic potential in vivo. Another direction is to develop more potent and selective BMP inhibitors that can overcome the limitations of this compound.
Moreover, this compound can be used as a tool compound to study the BMP signaling pathway and its role in various biological processes. It can also be used in combination with other drugs or therapies to enhance their efficacy and reduce their side effects.
In conclusion, this compound is a small molecule inhibitor that targets the BMP signaling pathway and has potential therapeutic applications in cancer and other diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound is a promising compound that can be further developed and optimized for clinical use.
Applications De Recherche Scientifique
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide has been studied extensively for its potential therapeutic applications in cancer. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, prostate, pancreatic, and lung cancer cells. This compound works by blocking the BMP signaling pathway, which is often overactive in cancer cells and promotes their growth and survival.
In addition to cancer, this compound has also been studied for its potential applications in other diseases such as fibrosis, osteoporosis, and cardiovascular diseases. It has been shown to inhibit the differentiation of fibroblasts and the formation of excess collagen, which are key features of fibrosis. This compound also promotes bone formation and prevents bone loss in animal models of osteoporosis. Moreover, this compound has been shown to protect against heart damage caused by ischemia-reperfusion injury.
Propriétés
IUPAC Name |
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-13-9-19-21(10-14(13)2)29-23(25-19)18-12-16(7-8-20(18)26)24-22(27)15-5-4-6-17(11-15)28-3/h4-12,26H,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVDUXIXLKLBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC=C4)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3451834.png)

![N~2~-(2-chlorophenyl)-N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3451839.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3451842.png)



![N-(2-methoxy-5-methylphenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3451874.png)

![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B3451890.png)

![3-bromo-4-ethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3451916.png)
![4-ethoxy-3-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3451920.png)